molecular formula C24H19N3O4 B2638996 3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883962-76-3

3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2638996
CAS No.: 883962-76-3
M. Wt: 413.433
InChI Key: RBFCCIMQVSSBML-UHFFFAOYSA-N
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Description

3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex organic compound that belongs to the class of pyrimido[4,5-b]quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves a multi-component reaction. One common method is a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This method allows for the facile synthesis of pyrimido[4,5-b]quinolinediones substituted in various positions on the benzene ring with electron-donating or electron-withdrawing groups . Another approach involves the use of mechanochemical synthesis using a ball-mill, which is a cost-effective and environmentally friendly method .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and mechanochemical synthesis can be scaled up for industrial applications, providing a pathway for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may yield more saturated derivatives.

Scientific Research Applications

3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[4,5-b]quinolines and their derivatives, such as:

Uniqueness

What sets 3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c1-26-19-12-6-5-11-18(19)22(28)21-23(26)25-20(15-31-16-8-3-2-4-9-16)27(24(21)29)14-17-10-7-13-30-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFCCIMQVSSBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CC4=CC=CO4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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